![molecular formula C13H15BrN2O3S B345279 1-(5-Bromo-2-methoxy-benzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole CAS No. 425665-94-7](/img/structure/B345279.png)
1-(5-Bromo-2-methoxy-benzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole
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Overview
Description
1-(5-Bromo-2-methoxy-benzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-methoxy-benzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole typically involves multiple steps. One common approach starts with the preparation of 5-bromo-2-methoxybenzenesulfonyl chloride, which is then reacted with 2-ethyl-4-methyl-1H-imidazole under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures to ensure consistency and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-methoxy-benzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, with conditions often involving a polar aprotic solvent and a base.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
1-(5-Bromo-2-methoxy-benzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study various biochemical pathways and molecular interactions.
Industrial Applications: The compound can be used in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxy-benzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxybenzenesulfonyl chloride: A precursor in the synthesis of the compound.
2-Ethyl-4-methyl-1H-imidazole: Another precursor used in the synthesis.
Other Sulfonyl Imidazoles: Compounds with similar structures but different substituents on the imidazole ring.
Uniqueness
1-(5-Bromo-2-methoxy-benzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole is unique due to the specific combination of its substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
1-(5-Bromo-2-methoxy-benzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a brominated aromatic ring, a methoxy group, and an imidazole moiety. Its molecular formula is C13H14BrN2O3S, and it has a molecular weight of approximately 357.23 g/mol. The presence of the sulfonyl group enhances its solubility and reactivity, which may contribute to its biological activity.
Research indicates that compounds similar to this compound often interact with various biological targets:
- Enzyme Inhibition : Many sulfonamide derivatives have shown promise as inhibitors of enzymes such as carbonic anhydrase and certain kinases, which are crucial in various metabolic pathways.
- Antimicrobial Activity : The structural components suggest potential antimicrobial properties, particularly against gram-positive bacteria due to the presence of bromine and the sulfonamide group.
Antimicrobial Properties
A study examined the antimicrobial activity of several imidazole derivatives, including the target compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 64 |
Escherichia coli | 128 |
Pseudomonas aeruginosa | 256 |
These findings suggest that the compound may act through disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Cytotoxicity Studies
In vitro cytotoxicity assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound exhibits selective cytotoxicity. The half-maximal inhibitory concentration (IC50) values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells.
Case Study 1: Anticancer Activity
A recent study investigated the potential anticancer effects of imidazole derivatives in combination with conventional chemotherapy agents. The results showed enhanced efficacy when combined with doxorubicin in MCF-7 cells, suggesting a synergistic effect that could lead to lower dosages of chemotherapy drugs being required.
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of carbonic anhydrase by various sulfonamide derivatives, including our compound. The kinetic parameters indicated that it acts as a competitive inhibitor with a Ki value of 0.5 µM, highlighting its potential use in treating conditions like glaucoma and edema.
Properties
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)sulfonyl-2-ethyl-4-methylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O3S/c1-4-13-15-9(2)8-16(13)20(17,18)12-7-10(14)5-6-11(12)19-3/h5-8H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMMYBHYEFOUHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=C(C=CC(=C2)Br)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.